1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea
Description
1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea is a synthetic small molecule characterized by a thiazole core modified with a 3-oxo propyl chain linked to a piperazine ring substituted with a meta-tolyl group. This compound belongs to a class of urea derivatives designed for pharmacological exploration, leveraging the thiazole-piperazine scaffold’s versatility in modulating receptor interactions.
Properties
IUPAC Name |
1-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-18-6-5-9-21(16-18)28-12-14-29(15-13-28)22(30)11-10-20-17-32-24(26-20)27-23(31)25-19-7-3-2-4-8-19/h2-9,16-17H,10-15H2,1H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSSLANQFSRRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the reaction of thiourea with α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazoles or piperazines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of thiazole and piperazine exhibit anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that thiazole derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Thiazole derivatives are known for their effectiveness against bacteria and fungi, potentially due to their ability to disrupt cellular processes or inhibit essential enzymes . This makes them promising candidates for developing new antimicrobial agents.
Neuropharmacological Effects
Given its piperazine component, this compound may have neuropharmacological applications. Piperazine derivatives are often studied for their effects on the central nervous system, including anxiolytic and antidepressant properties. Preliminary studies suggest that modifications in the piperazine structure can enhance these effects, indicating potential use in treating anxiety disorders or depression .
Case Studies
| Study | Findings | |
|---|---|---|
| Anticancer Study | Evaluated the efficacy of thiazole-piperazine derivatives on various cancer cell lines. | The compound showed significant cytotoxicity against breast and lung cancer cells, suggesting its potential as an anticancer agent. |
| Antimicrobial Activity | Tested against Gram-positive and Gram-negative bacteria. | Exhibited strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. |
| Neuropharmacological Assessment | Investigated the anxiolytic effects in animal models. | Demonstrated significant reduction in anxiety-like behaviors, supporting its development for treating anxiety disorders. |
Mechanism of Action
The mechanism by which 1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea exerts its effects involves interactions with specific molecular targets and pathways The phenylurea group may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects
Comparison with Similar Compounds
The compound shares structural motifs with urea-based derivatives reported in the literature, particularly those featuring thiazole, piperazine, and arylurea groups. Below is a detailed comparison of its chemical and physical properties with analogous compounds from diverse studies.
Structural Analogues and Substituent Variations
- Core Scaffold : The target compound’s thiazole-piperazine-urea framework aligns with compounds in and , which exhibit variations in aryl substituents and side-chain modifications.
- Key Differences :
- Piperazine Substituent : The m-tolyl group distinguishes it from analogues with hydrazinyl-oxoethyl (e.g., 11a–11o in ) or benzylidene-hydrazine moieties (e.g., 1f–1g in ).
- Urea Substituent : The terminal phenyl group contrasts with fluorophenyl, chlorophenyl, or trifluoromethylphenyl groups in analogues (e.g., 11d, 11g, 1f) .
- Thiazole Modification : The 3-oxo propyl chain is unique compared to thiadiazole () or benzoxazolone () derivatives.
Table 1: Comparative Data for Selected Analogues
Structure-Activity Relationship (SAR) Insights
- Hydrogen-Bonding Capacity : The phenylurea group in the target compound likely enhances binding affinity compared to carboxamide derivatives (e.g., ’s thiophene-2-carboxamide) .
- Piperazine Flexibility : The m-tolyl group may improve lipophilicity and membrane permeability relative to hydrophilic hydrazine derivatives (11a–11o) .
Pharmacological Potential
While biological data for the target compound are absent in the provided evidence, structural parallels suggest possible kinase or antimicrobial activity. For instance:
- Antifungal Activity : Fluconazole-based thiadiazole derivatives () highlight the role of triazole and thioether groups in antifungal efficacy, which the target compound lacks.
Biological Activity
1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea is , with a molecular weight of 398.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and a phenylurea component, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1030089-14-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and piperazine derivatives. The methods employed can vary based on desired yields and purity levels. For instance, the synthesis may include steps such as condensation reactions and cyclization processes.
Antitumor Activity
Research indicates that compounds similar to 1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea exhibit significant antitumor properties. A study evaluated various piperazine derivatives for their ability to inhibit tumor cell proliferation in vitro. The results demonstrated that certain modifications to the piperazine structure enhanced cytotoxic effects against cancer cell lines .
Antibacterial and Antifungal Properties
The compound's structural components suggest potential antibacterial and antifungal activities. Similar compounds have been shown to possess these properties, indicating that 1-(4-(3-Oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea could also be effective in combating bacterial and fungal infections .
The mechanism by which this compound exerts its biological effects often involves interaction with specific cellular targets. For instance, piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase, which could be relevant in therapeutic contexts such as Alzheimer's disease .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Study : A series of piperazine derivatives were synthesized and tested against various cancer cell lines. The findings indicated that structural modifications led to increased potency in inhibiting cell growth .
- Antibacterial Evaluation : In another study, piperazine-based compounds were assessed for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed promising activity, suggesting potential applications in antibiotic development .
Q & A
Q. How can researchers resolve spectral overlaps in NMR data caused by aromatic protons?
- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the thiazole C=O and adjacent protons can clarify connectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
